Etryptamine, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Etryptamine, (S)-, can be synthesized through several methods. One common synthetic route involves the reaction of indole with 2-bromoethanamine under basic conditions to form the intermediate 2-(1H-indol-3-yl)ethanamine. This intermediate is then subjected to reductive amination with acetaldehyde to yield etryptamine .
Industrial Production Methods
Industrial production of etryptamine, (S)-, typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Etryptamine, (S)-, undergoes various chemical reactions, including:
Oxidation: Etryptamine can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of etryptamine can yield the corresponding indole derivative.
Substitution: Etryptamine can undergo substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring .
Scientific Research Applications
Etryptamine, (S)-, has several scientific research applications:
Mechanism of Action
Etryptamine, (S)-, exerts its effects primarily through the inhibition of monoamine oxidase and the release of serotonin, norepinephrine, and dopamine . It acts as a non-selective serotonin receptor agonist, affecting various serotonin receptors in the brain . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in its stimulant and entactogenic effects .
Comparison with Similar Compounds
Etryptamine, (S)-, is similar to other tryptamines such as alpha-methyltryptamine and dimethyltryptamine . it is less stimulating and hallucinogenic compared to alpha-methyltryptamine and more closely resembles the effects of entactogens like MDMA . The unique structural features of etryptamine, such as the ethyl group attached to the indole ring, contribute to its distinct pharmacological profile .
List of Similar Compounds
- Alpha-methyltryptamine (AMT)
- Dimethyltryptamine (DMT)
- Psilocybin
- Psilocin
- Bufotenin
Properties
CAS No. |
29854-47-5 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S)-1-(1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m0/s1 |
InChI Key |
ZXUMUPVQYAFTLF-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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